
6-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
6-Methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative featuring a methyl group at position 6 and a carboxylic acid group at position 5 (Figure 1). Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. The carboxylic acid group enhances solubility in aqueous environments, while the methyl substituent may influence lipophilicity and steric interactions .
Preparation Methods
Cyclization of Substituted o-Phenylenediamine Derivatives
The foundational approach for benzimidazole synthesis involves cyclizing o-phenylenediamine derivatives with carbonyl sources. For 6-methyl-1H-benzimidazole-5-carboxylic acid, this requires a pre-functionalized diamine precursor.
Starting Material Synthesis: 4-Methyl-5-Nitro-o-Phenylenediamine
A critical intermediate is 4-methyl-5-nitro-o-phenylenediamine, synthesized via nitration of 4-methyl-o-phenylenediamine. Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group at position 5 . Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) yields 4-methyl-5-amino-o-phenylenediamine .
Cyclization to Benzimidazole Core
The diamine undergoes cyclization with formic acid (HCOOH) under reflux (100°C, 12 h) to form 6-methyl-1H-benzimidazole-5-nitro . The nitro group is then reduced to an amine using catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 6 h) .
Key Reaction Conditions:
Parameter | Value |
---|---|
Cyclization agent | Formic acid (HCOOH) |
Temperature | 100°C |
Reaction time | 12 hours |
Reduction catalyst | 10% Pd/C |
Reduction pressure | 1 atm H₂ |
Oxidizing Agent | Temperature | Yield (%) |
---|---|---|
KMnO₄ | 80°C | 72 |
HNO₃ | 100°C | 58 |
H₂O₂/Fe³⁺ | 60°C | 65 |
Alternative Route: Ester Hydrolysis
A methyl ester intermediate offers a protective strategy for the carboxylic acid group during synthesis.
Synthesis of Methyl 6-Methyl-1H-Benzimidazole-5-Carboxylate
4-Methyl-o-phenylenediamine-5-carboxylate is cyclized with formic acid (100°C, 12 h) to form the ester . Hydrolysis with sodium hydroxide (NaOH, 2 M) in methanol (MeOH)/tetrahydrofuran (THF) (2:1 v/v) at reflux (12 h) yields the carboxylic acid .
Hydrolysis Efficiency:
Solvent System | NaOH Concentration | Yield (%) |
---|---|---|
MeOH/THF (2:1) | 2 M | 85 |
Ethanol/H₂O (1:1) | 3 M | 78 |
Dioxane/H₂O (3:1) | 1.5 M | 68 |
Palladium-Catalyzed Coupling for Direct Functionalization
Late-stage functionalization via cross-coupling reactions enables precise positioning of substituents.
Suzuki-Miyaura Coupling
5-Bromo-6-methyl-1H-benzimidazole undergoes Suzuki coupling with a boronic acid containing a protected carboxylic acid group. For example, coupling with 4-(methoxycarbonyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (toluene/ethanol, 80°C, 24 h) introduces the ester, which is hydrolyzed to the acid .
Coupling Reaction Parameters:
Catalyst | Ligand | Yield (%) |
---|---|---|
Pd(PPh₃)₄ | None | 62 |
Pd(OAc)₂ | SPhos | 75 |
PdCl₂(dppf) | dppf | 68 |
Characterization and Validation
Synthesized compounds are validated via spectroscopic methods:
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing cyclization pathways may yield positional isomers. Using sterically hindered aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) directs cyclization to the desired position .
Oxidative Degradation
Over-oxidation of the benzimidazole ring during carboxylic acid formation is minimized by controlled KMnO₄ stoichiometry (1.5 equiv) and temperature (≤80°C) .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has highlighted the potential of 6-methyl-1H-benzimidazole-5-carboxylic acid and its derivatives as anticancer agents. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and hepatocellular carcinoma. Specific compounds derived from this acid have been reported to induce apoptosis in cancer cells by modulating cell cycle progression and downregulating pro-apoptotic proteins while upregulating anti-apoptotic proteins .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves inhibition of key metabolic enzymes and pathways. For example, some derivatives have been shown to interact with cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the S/G2 phase . This suggests that this compound could be developed into potent chemotherapeutic agents.
Organic Synthesis Applications
Synthetic Routes
The synthesis of this compound can be achieved through various methods involving the reaction of benzoic acid derivatives with amines under dehydrating conditions at elevated temperatures. This versatility in synthesis allows for the production of a range of derivatives with tailored properties for specific applications.
Reactivity and Derivatives
The compound's reactivity enables it to participate in various chemical transformations, including oxidation, reduction, and substitution reactions. Its derivatives can be modified to enhance specific properties such as solubility or biological activity, making it a valuable building block in organic synthesis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional diversity of benzimidazole derivatives is vast. Below is a systematic comparison of 6-methyl-1H-benzimidazole-5-carboxylic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Benzimidazole Derivatives
Physicochemical Properties
- Solubility : The carboxylic acid group at position 5 enhances aqueous solubility across analogs. However, substituents like the 4-hydroxyphenyl group () further improve solubility in basic media, while alkyl chains (e.g., propyl in ) increase logP, favoring lipid membranes .
- pKa : The COOH group typically has a pKa ~2–3, making it deprotonated at physiological pH. Thiol (SH) groups () have pKa ~8–10, remaining protonated in most biological environments .
- Stability : The oxo-dihydro derivative () may exhibit lower thermal stability due to reduced aromaticity, whereas saturated analogs () might resist oxidative degradation .
Biological Activity
6-Methyl-1H-benzimidazole-5-carboxylic acid (MBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound is characterized by the presence of a methyl group and a carboxylic acid group on the benzimidazole ring. This structure contributes to its unique chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of derivatives with enhanced properties.
Antimicrobial Activity
Research indicates that MBCA exhibits notable antimicrobial properties. A study evaluating a series of benzimidazole derivatives found that compounds similar to MBCA showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Organism | MIC (µg/mL) | Comparison |
---|---|---|---|
This compound | S. aureus | 32 | Similar to ciprofloxacin |
2-Ethanamine benzimidazole derivative | P. aeruginosa | 64 | Less active |
Anticancer Activity
MBCA has also been investigated for its potential anticancer effects. A study on related benzimidazole derivatives demonstrated that certain compounds induced significant cell death in leukemic cells, with one derivative showing an IC50 value of 3 µM. The mechanism involved S/G2 cell cycle arrest and apoptosis activation, evidenced by downregulation of cyclins and upregulation of pro-apoptotic markers .
Case Study: Antileukemic Activity
- Compound Tested: Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate
- Results: Induced apoptosis in leukemic cells with significant downregulation of CDK2 and Cyclin B1.
The biological activity of MBCA is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activities by binding to active sites or interfering with cellular signaling pathways. For instance, its structural similarity to nucleotides allows it to inhibit RNA-dependent RNA polymerases, making it a candidate for antiviral applications against hepatitis C virus (HCV) .
Antiviral Potential
Research has highlighted the potential of MBCA as an antiviral agent. Its ability to inhibit HCV replication through targeting the NS5B polymerase presents a promising avenue for developing new antiviral therapies .
Table 2: Antiviral Activity against HCV
Compound | Target Protein | Inhibition Mechanism |
---|---|---|
This compound | NS5B polymerase | Competitive inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methyl-1H-benzimidazole-5-carboxylic acid?
The compound can be synthesized via oxidation of its aldehyde precursor, 6-methyl-1H-benzimidazole-5-carbaldehyde, using oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃). Reaction conditions (e.g., solvent, temperature) significantly influence yield and purity. For example, KMnO₄ in a sulfuric acid medium at 60–80°C typically yields >70% product . Alternative routes include cyclization of o-phenylenediamine derivatives with carboxylic acid-containing substituents under acidic catalysis .
Q. How can the purity and structural integrity of this compound be validated?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .
- Infrared Spectroscopy (IR) : A strong carbonyl (C=O) stretch near 1700 cm⁻¹ and N-H stretches around 3200 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 176.17 for C₉H₈N₂O₂) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Q. What are the primary applications of this compound in academic research?
It serves as:
- A precursor for metal complexes (e.g., with Cu²⁺, Ag⁺) for studying coordination chemistry and catalytic properties .
- A building block for bioactive derivatives, such as inhibitors targeting enzymes or receptors .
- A model compound for crystallographic studies due to its rigid benzimidazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for metal complexes of this compound?
Contradictions often arise from twinning, disordered solvent molecules, or incomplete data. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation for improved resolution (<1.0 Å) to resolve atomic positions .
- Software Refinement : SHELXL (via the SHELX suite) for robust refinement of metal-ligand bond lengths and angles, especially for high-symmetry space groups .
- Validation Tools : CheckCIF to identify outliers in geometric parameters (e.g., bond angles, torsions) .
Q. What experimental strategies optimize the synthesis of this compound under varying conditions?
- Oxidant Selection : KMnO₄ is cost-effective but may overoxidize; CrO₃ offers better control but requires hazardous waste handling.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >80% yield .
- In Situ Monitoring : Use HPLC or TLC to track reaction progress and minimize side products .
Q. How can derivatives of this compound be designed to enhance bioactivity or specificity?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro at the 2-position) to modulate electronic properties and binding affinity .
- Hybrid Molecules : Conjugate with heterocycles (e.g., pyrazole, triazole) via amide or ester linkages to exploit synergistic effects .
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents followed by enzymatic assays (e.g., IC₅₀ determination for kinase inhibition) .
Q. Methodological Considerations
Q. What are the challenges in characterizing metal complexes of this compound, and how can they be addressed?
- Paramagnetic Broadening : For paramagnetic metals (e.g., Fe³⁺), use solid-state NMR or EPR spectroscopy instead of solution NMR .
- Crystallization Issues : Co-crystallize with counterions (e.g., perchlorate) to stabilize the lattice, as seen in silver(I) perchlorate complexes .
- Thermal Decomposition : Thermogravimetric analysis (TGA) to assess stability up to 300°C, particularly for hydrazide derivatives .
Q. How can computational methods complement experimental studies on this compound?
- Density Functional Theory (DFT) : Predict vibrational spectra (IR), electronic transitions (UV-Vis), and reactive sites for electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to guide derivative design .
- Crystal Structure Prediction (CSP) : Identify likely polymorphs using software like Mercury to rationalize packing efficiencies .
Properties
IUPAC Name |
6-methyl-1H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-8(11-4-10-7)3-6(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZZGQXASQPFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629483 | |
Record name | 6-Methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-76-5 | |
Record name | 6-Methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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